molecular formula C20H21N3O3S2 B2879402 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide CAS No. 315243-56-2

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Cat. No.: B2879402
CAS No.: 315243-56-2
M. Wt: 415.53
InChI Key: KFPSWZOLMPYHIP-VBKFSLOCSA-N
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Description

The compound 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core. Key structural features include:

  • A 2-sulfanylidene group at position 2, enhancing electrophilic reactivity and hydrogen-bonding capacity.
  • A butanamide side chain at position 3, terminating in a 5-methyl-1,2-oxazol-3-yl group, which may influence solubility and target selectivity.

Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration of the methylidene group is critical for maintaining planar geometry, optimizing interactions with biological targets. Synthesis typically involves condensation of thiazolidinone precursors with aldehydes under reflux conditions, as seen in analogous compounds .

Properties

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-3-14-6-8-15(9-7-14)12-16-19(25)23(20(27)28-16)10-4-5-18(24)21-17-11-13(2)26-22-17/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,22,24)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPSWZOLMPYHIP-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide represents a novel thiazolidinone derivative with potential pharmacological applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_2O_3S, with a molar mass of approximately 358.45 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities.

Antimicrobial Activity

Thiazolidinone derivatives have been reported to exhibit significant antibacterial properties. In a study evaluating various thiazolidinones, including similar compounds, it was found that they inhibit bacterial growth through mechanisms such as:

  • Inhibition of cell wall synthesis
  • Interference with protein synthesis
  • Disruption of nucleic acid metabolism

For instance, compounds structurally related to the target compound were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the range of 32 to 128 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
Compound A32E. coli
Compound B64S. aureus
Target Compound128E. coli

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that similar compounds can reduce nitric oxide (NO) production in macrophages, indicating a decrease in inflammatory responses .

Anticancer Properties

Recent research has highlighted the anticancer activity of thiazolidinone derivatives. The target compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The results indicated that it induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

In a specific case study involving a structurally analogous compound:

  • Cell Line: MCF-7 (breast cancer)
  • IC50: 15 µM after 48 hours of treatment

This suggests that the target compound may also possess significant anticancer properties.

The biological activity of the target compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes involved in bacterial metabolism and inflammation.
  • Pathway Modulation: It influences key signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares structural features of the target compound with analogous thiazolidinone derivatives:

Compound Name R<sup>1</sup> (Position 5) R<sup>2</sup> (Side Chain) Key Differences vs. Target Compound Reference
4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide 4-methylphenyl N-(4-methylphenyl) Smaller alkyl group (methyl vs. ethyl) at R<sup>1</sup>; simpler aromatic amide
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 3-methoxy-4-propoxyphenyl 2-chlorobenzamide Bulky alkoxy substituents at R<sup>1</sup>; chlorinated benzamide
4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylthiazol-2-yl)butanamide E-2-methyl-3-phenylpropenylidene N-(4-methylthiazol-2-yl) Extended conjugated system at R<sup>1</sup>; thiazole-terminated amide
N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide 4-hydroxy-3-methoxyphenyl 2-nitrobenzamide Polar hydroxyl and nitro groups; increased acidity

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity of the thiazolidinone core, altering reactivity.
  • Steric Factors : Bulky substituents (e.g., 3-methoxy-4-propoxyphenyl in ) may hinder binding to flat enzymatic pockets.

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